molecular formula C10H21O5P B12009491 2-phosphonodecanoic Acid

2-phosphonodecanoic Acid

Cat. No.: B12009491
M. Wt: 252.24 g/mol
InChI Key: QCAOXEJHHFDENQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phosphonodecanoic acid: (CAS Number: 6049-63-4) is a chemical compound with the linear formula C10H21O5P and a molecular weight of 252.25 g/mol . It belongs to the class of phosphonic acids and is characterized by a phosphonate group attached to a decanoic acid backbone.

Preparation Methods

Synthetic Routes: The synthetic preparation of 2-phosphonodecanoic acid involves introducing the phosphonate group onto the decanoic acid scaffold. Specific synthetic routes may vary, but one common method is the reaction of decanoic acid with phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5).

Reaction Conditions: The reaction typically occurs under anhydrous conditions, and the choice of solvent and temperature can influence the yield and selectivity.

Industrial Production:

Chemical Reactions Analysis

Reactivity: 2-Phosphonodecanoic acid can undergo various chemical reactions:

    Hydrolysis: The phosphonate group can be hydrolyzed to yield the corresponding phosphonic acid.

    Esterification: Reaction with alcohols can form esters.

    Metal Complex Formation: The phosphonate group can coordinate with metal ions.

Common Reagents and Conditions:

    Hydrolysis: Typically performed in aqueous acidic or alkaline conditions.

    Esterification: Requires an alcohol and an acid catalyst.

    Metal Complex Formation: Involves metal salts or complexes.

Major Products: The major products depend on the specific reaction conditions and the substituents on the phosphonate group.

Scientific Research Applications

2-Phosphonodecanoic acid finds applications in various fields:

    Biochemistry: It is used as a substrate or inhibitor in enzymatic assays.

    Medicine: Its antiviral properties make it relevant for drug development.

    Materials Science: It can be incorporated into polymers or coatings for improved properties.

Mechanism of Action

The exact mechanism by which 2-phosphonodecanoic acid exerts its effects depends on the context. For antiviral activity, it likely interferes with viral replication or assembly.

Properties

Molecular Formula

C10H21O5P

Molecular Weight

252.24 g/mol

IUPAC Name

2-phosphonodecanoic acid

InChI

InChI=1S/C10H21O5P/c1-2-3-4-5-6-7-8-9(10(11)12)16(13,14)15/h9H,2-8H2,1H3,(H,11,12)(H2,13,14,15)

InChI Key

QCAOXEJHHFDENQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(=O)O)P(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.